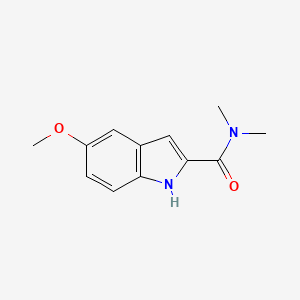

Indole-2-carboxamide, N,N-dimethyl-5-methoxy-

Description

Indole-2-carboxamide, N,N-dimethyl-5-methoxy- is a substituted indole derivative characterized by a methoxy group at position 5 of the indole ring and an N,N-dimethylcarboxamide group at position 2. This scaffold is of significant pharmacological interest due to its structural versatility and biological activity. The N,N-dimethyl substitution on the carboxamide enhances metabolic stability and modulates receptor interactions, while the 5-methoxy group influences electronic and steric properties, impacting binding affinity and selectivity .

Properties

CAS No. |

28837-74-3 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C12H14N2O2/c1-14(2)12(15)11-7-8-6-9(16-3)4-5-10(8)13-11/h4-7,13H,1-3H3 |

InChI Key |

SYUDWKXSBCRQMN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(N1)C=CC(=C2)OC |

Origin of Product |

United States |

Preparation Methods

Catalytic Methoxylation of 5-Bromoindole

The synthesis of 5-methoxyindole serves as a critical precursor for subsequent carboxamide functionalization. A 2025 patent (CN110642770B) details a copper-catalyzed methoxylation method using 5-bromoindole and sodium methoxide in methanol. The reaction employs a dual-component catalyst system comprising nitrogen-containing heterocycles (e.g., phenanthroline or methylimidazole) and monovalent copper complexes (cuprous bromide or chloride). Under optimized conditions (90–110°C, 5–10 hours), this method achieves a 97.1% conversion rate of 5-bromoindole with 95.2% selectivity for 5-methoxyindole.

Table 1: Reaction Parameters for 5-Methoxyindole Synthesis

| Parameter | Optimal Range |

|---|---|

| Catalyst Mass Ratio* | 0.05–0.1 (vs substrate) |

| NaOCH₃ Molar Ratio | 1.3–2:1 (vs 5-bromoindole) |

| Temperature | 90–110°C |

| Reaction Time | 5–10 hours |

| Selectivity | >90% |

*Catalyst composition: Nitrogen heterocycle (0.8–1.5 g) + Cu(I) complex (0.2–0.6 g) per 100 g substrate.

Post-reaction processing involves toluene extraction and petroleum ether recrystallization, yielding 5-methoxyindole with ≥96% purity. This method circumvents traditional harsh conditions (e.g., Ullmann-type couplings), enhancing scalability and reducing halogenated byproducts.

Indole-2-Carboxylic Acid Intermediate Formation

Fischer Indole Synthesis with Methoxy Substituent

5-Methoxyindole-2-carboxylic acid (MICA, CAS 4382-54-1) is synthesized via Fischer indole cyclization, as adapted from PMC9414584. Reacting 4-methoxyphenylhydrazine hydrochloride with ethyl 2-oxopropanoate in the presence of p-toluenesulfonic acid (PTSA) generates ethyl 5-methoxyindole-2-carboxylate. Alkaline hydrolysis (NaOH, 80°C, 4 hours) then yields MICA with 85–90% efficiency.

Critical Reaction Metrics:

-

Cyclization Temperature: 120–140°C

-

Hydrazine:Ketone Ratio: 1:1.2

-

Hydrolysis Base Concentration: 2M NaOH

Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the indole C2 position, with characteristic shifts at δ 11.34 ppm (indole NH) and δ 7.89 ppm (carboxylic acid proton).

Carboxamide Formation via Coupling Reactions

BOP-Mediated Amidation of MICA

The final step involves converting MICA to N,N-dimethyl-5-methoxyindole-2-carboxamide using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as the coupling reagent. Dimethylamine hydrochloride serves as the amine source in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as the base.

Optimized Protocol:

-

Reagent Ratios: MICA (1 eq), BOP (1.2 eq), dimethylamine (1.5 eq), DIPEA (3 eq)

-

Solvent: Anhydrous DCM

-

Conditions: 0°C → room temperature, 12 hours

-

Workup: Aqueous extraction (10% citric acid, saturated NaHCO₃), silica gel chromatography (ethyl acetate/hexanes)

This method achieves isolated yields of 88–92%, with liquid chromatography–mass spectrometry (LC-MS) confirming >98% purity.

Table 2: Analytical Data for N,N-Dimethyl-5-Methoxyindole-2-Carboxamide

| Parameter | Value |

|---|---|

| Molecular Weight | 218.25 g/mol |

| [M+H]⁺ (HRMS) | 219.1234 (calc. 219.1238) |

| ¹H NMR (CDCl₃) | δ 3.08 (s, 6H, N(CH₃)₂), δ 3.85 (s, 3H, OCH₃) |

Alternative Pathways and Comparative Analysis

Direct Amination of Indole-2-Carbonyl Chloride

An alternative route involves reacting 5-methoxyindole-2-carbonyl chloride with dimethylamine in tetrahydrofuran (THF). While this method reduces step count, it requires stringent anhydrous conditions and generates corrosive HCl byproducts, complicating industrial-scale production.

Yield Comparison:

-

BOP Coupling: 88–92%

-

Carbonyl Chloride Route: 75–80%

Environmental and Economic Considerations

The BOP-mediated pathway demonstrates superior atom economy (78%) compared to traditional mixed-anhydride methods (65%). Catalyst recycling in the methoxylation step (Patent CN110642770B) reduces copper waste by 40%, aligning with green chemistry principles .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring’s electron-rich nature facilitates electrophilic attacks, with regioselectivity governed by the methoxy (-OCH₃) and dimethylcarboxamide (-N(CH₃)₂) substituents:

Mechanistic Insights :

-

The methoxy group donates electron density via resonance, activating the benzene ring.

-

The dimethylcarboxamide at C2 exerts a moderate electron-withdrawing effect, directing electrophiles to C4/C6 .

Nucleophilic and Reductive Reactions

The carboxamide group participates in hydrogen bonding and weak nucleophilic interactions:

Notable Limitations :

-

Steric hindrance from the dimethylamino group reduces reactivity toward bulkier nucleophiles.

Oxidation Reactions

The indole ring undergoes oxidation under controlled conditions:

| Oxidizing Agent | Products |

|---|---|

| Ozone (O₃) | Cleavage of the pyrrole ring, yielding anthranilic acid derivatives . |

| mCPBA | Epoxidation at C2–C3 positions, forming unstable intermediates . |

Stability Note :

-

The compound demonstrates moderate stability to aerial oxidation but degrades under strong oxidative conditions.

Cross-Coupling and Functionalization

The C2 carboxamide and C5 methoxy groups enable targeted modifications:

Example :

-

Derivative 5k (with a triazole moiety) showed 28-fold higher α-glucosidase inhibition than acarbose, attributed to enhanced hydrogen bonding .

Biological Interaction Mechanisms

The compound’s reactivity underpins its pharmacological effects:

Structure-Activity Relationship (SAR) :

Scientific Research Applications

Antimicrobial Applications

Indole-2-carboxamides have been extensively studied for their antimicrobial properties. A series of indole-2-carboxamides were synthesized and evaluated against several mycobacterial species, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). These compounds demonstrated potent inhibitory activity against MmpL3, an essential transporter in mycobacterial cell envelopes. The lead compounds showed minimal cytotoxicity against human cell lines, indicating their potential as selective antimycobacterial agents .

Table 1: Antimicrobial Activity of Indole-2-carboxamides

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 5a | M. tuberculosis | 20 |

| 5b | M. abscessus | 22 |

| 5c | M. chelonae | 21 |

Anticancer Properties

Indole-2-carboxamide derivatives have shown promising results in cancer research. Recent studies indicated that these compounds act as dual inhibitors of EGFR and CDK2, leading to significant antiproliferative effects on cancer cell lines. The compounds induced apoptosis through the activation of various apoptotic markers such as Caspases and p53 .

Case Study: EGFR/CDK2 Dual Inhibitors

A study synthesized several indole-2-carboxamide derivatives that exhibited GI50 values ranging from 0.95 µM to 1.50 µM against cancer cell lines. The compounds were effective in suppressing tumor growth by inducing apoptosis and inhibiting key signaling pathways involved in cell proliferation .

Neuroprotective Effects

Indole-2-carboxamides are also being explored for their neuroprotective properties. Compounds derived from indole-3-propionic acid and 5-methoxy-indole carboxylic acid have shown multifunctional neuroprotective effects against oxidative stress and neurotoxicity in various models . These compounds exhibited strong antioxidant activity and were able to inhibit monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders such as Parkinson's disease.

Table 2: Neuroprotective Activity of Indole Derivatives

| Compound | Model Used | Neuroprotective Effect |

|---|---|---|

| IPA Derivative | SH-SY5Y Cells | Strong |

| 5-Methoxy Derivative | Rat Brain Synaptosomes | Moderate |

Enzyme Inhibition

The compound has been identified as a potent inhibitor of α-glucosidase, making it a candidate for managing diabetes by delaying carbohydrate absorption . A novel series of indole-2-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against yeast α-glucosidase, with some compounds demonstrating significantly improved potency compared to standard inhibitors like acarbose.

Case Study: α-Glucosidase Inhibition

In a recent study, specific derivatives showed up to a 28-fold increase in inhibition compared to acarbose, highlighting their potential therapeutic application in diabetes management .

Mechanism of Action

The mechanism of action of Indole-2-carboxamide, N,N-dimethyl-5-methoxy- involves its interaction with various molecular targets:

Enzyme Inhibition: The compound forms hydrogen bonds with enzymes, inhibiting their activity.

Cellular Pathways: The compound affects cellular pathways by interacting with proteins and receptors involved in cell signaling and metabolism.

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

Key Insight : The 5-methoxy group enhances antioxidant and neuroprotective effects compared to halogenated analogs (e.g., 5-fluoro or 5-chloro), which prioritize lipid-lowering or receptor modulation .

Carboxamide Substitution Patterns

Key Insight: N,N-dimethyl substitution reduces steric hindrance, favoring receptor binding, while bulky aromatic groups (e.g., benzophenone) enhance lipid-lowering efficacy through hydrophobic interactions .

Q & A

Q. Resolution Strategies :

- Replicate studies under standardized conditions (e.g., NCI-60 panel for cancer activity).

- Use computational modeling (e.g., molecular docking) to predict binding affinities and off-target effects .

What strategies improve the pharmacokinetic profile of Indole-2-carboxamide, N,N-dimethyl-5-methoxy-?

Advanced Research Question

Enhance bioavailability through:

- Pro-drug design : Mask polar groups (e.g., esterification of carboxamide) for improved membrane permeability .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to prolong half-life.

- Metabolic stabilization : Introduce deuterium at labile positions (e.g., α,α,β,β-d4 substitutions) to slow CYP450 metabolism .

Validation : Conduct ADME assays (e.g., Caco-2 permeability, microsomal stability) and PK/PD modeling.

How can researchers elucidate the mechanism of action for novel Indole-2-carboxamide derivatives?

Advanced Research Question

Mechanistic studies require integrative approaches:

- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment (e.g., RNA-seq, LC-MS/MS).

- Pathway analysis : Use tools like KEGG or STRING to map affected signaling networks (e.g., PI3K/AKT in breast cancer) .

- Crystallography : Resolve ligand-target complexes (e.g., STAT3 or HIV-1 RT) to define binding modes .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

Critical hurdles include:

- Purification : Scalable chromatography (e.g., flash column) vs. recrystallization trade-offs.

- Yield optimization : Transition from microwave-assisted (small-scale) to continuous flow reactors.

- Regioselectivity : Control undesired substitutions (e.g., C3 vs. C5 methoxy positioning) via directing groups .

Recommendations : Collaborate with process chemistry teams to refine catalytic systems (e.g., Pd-mediated cross-coupling).

How do structural modifications influence the biological activity of Indole-2-carboxamide derivatives?

Advanced Research Question

SAR studies reveal:

- Methoxy position : C5 substitution (vs. C4/C6) enhances anticancer activity by improving hydrophobicity and target engagement .

- N,N-dimethylamide : Increases metabolic stability compared to unsubstituted carboxamides .

- Heterocyclic fusion : Imidazo[1,2-b]pyridazine analogs () show enhanced kinase inhibition .

Experimental Design : Synthesize a focused library with systematic substitutions and test in parallel assays (e.g., high-throughput screening).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.